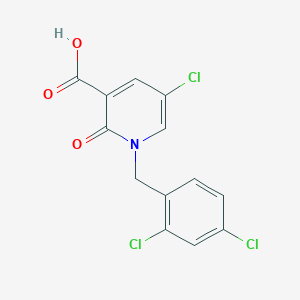

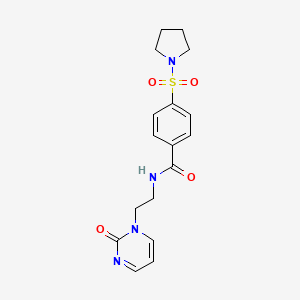

5-Chloro-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

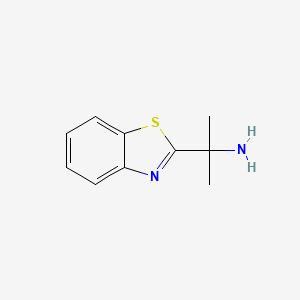

5-Chloro-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a chemical compound with the molecular formula C13H8Cl3NO3 and a molecular weight of 332.57 . It is also known by the synonym 5-chloro-1-[(2,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H8Cl3NO3/c14-9-2-1-7 (10 (15)4-9)5-17-6-8 (13 (19)20)3-11 (16)12 (17)18/h1-4,6H,5H2, (H,19,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 332.57 . It is recommended to be stored at a temperature between 2 and 8 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Cardiotonic Activity

5-Chloro-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid has been involved in the synthesis of compounds with potential cardiotonic activity. Mosti et al. (1992) described the synthesis of various esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which showed positive inotropic activity in tests on guinea pig atria, although less potent than milrinone (Mosti et al., 1992).

Efficient Synthesis Techniques

Sanchez et al. (1994) developed an efficient synthesis method for 6-formyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid and its derivatives. This synthesis process, involving several carbonyl derivative forming reagents, provides a basis for creating diverse β-lactam side chains (Sanchez et al., 1994).

Key Intermediate in Pesticide Synthesis

Jing (2012) described the synthesis of 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate in the production of the pesticide Indoxacarb. This synthesis involves reactions with dimethyl carbonate and sodium hydride, highlighting the compound's role in agricultural chemistry (Jing, 2012).

Antioxidant Activity

Tumosienė et al. (2019) synthesized novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and tested their antioxidant activity. Some compounds exhibited potent antioxidant properties, surpassing even ascorbic acid in effectiveness (Tumosienė et al., 2019).

Role in Synthesizing Hypoglycemic Agents

Youngdale and Oglia (1985) synthesized various 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids as oral hypoglycemic agents. Their research showed the compound's potential in developing diabetes treatments (Youngdale & Oglia, 1985).

Insecticide Intermediate Synthesis

Wen-bo (2011) outlined the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for the new insecticide chlor-antraniliprole. This process underscores the role of this compound in developing novel insecticides (Wen-bo, 2011).

Analgesic and Anti-Inflammatory Properties

Muchowski et al. (1985) synthesized 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, showing equal or greater potency than indomethacin in analgesic and antiinflammatory activity in animal models (Muchowski et al., 1985).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO3/c14-8-2-1-7(11(16)4-8)5-17-6-9(15)3-10(12(17)18)13(19)20/h1-4,6H,5H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPVAFFLHGYNMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=C(C2=O)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine;hydrochloride](/img/structure/B2464598.png)

![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/no-structure.png)

![N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2464607.png)

![1-(4-ethoxyphenyl)-N-[(4-ethoxyphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2464611.png)

![N-(2,5-dimethoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2464612.png)